

The Discovery and Metabolic Journey of p-Hydroxyamphetamine: A Technical Guide

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Compound of Interest

Compound Name: 4-[(2R)-2-aminopropyl]phenol

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Abstract

This technical guide provides an in-depth exploration of the discovery and history of parahydroxyamphetamine (p-hydroxyamphetamine) as a primary metabolite of amphetamine. It details the seminal research that first identified this metabolic pathway, presents quantitative data on its formation and excretion, and describes the evolution of experimental protocols for its detection and quantification. This document serves as a comprehensive resource for professionals in drug development and pharmacology, offering insights into the metabolic fate of amphetamine and the analytical techniques that have elucidated this understanding.

Discovery and Historical Context

The journey to understanding the metabolism of amphetamine and the discovery of its hydroxylated metabolite, p-hydroxyamphetamine, is rooted in the mid-20th century. Pioneering work by Dr. Julius Axelrod in the 1950s laid the foundation for our current knowledge. His 1954 publication, "Studies on sympathomimetic amines. II. The biotransformation and physiological disposition of d-amphetamine, d-p-hydroxyamphetamine and d-methamphetamine," stands as a landmark paper in the field of drug metabolism.[1][2][3][4][5][6]

Prior to these studies, the metabolic fate of amphetamine was largely unknown. Axelrod's research was among the first to systematically investigate how the body processes this



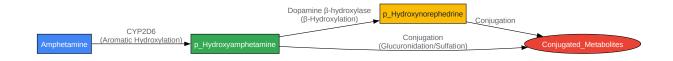
sympathomimetic amine. These early investigations were critical in establishing that amphetamine is not excreted unchanged but undergoes significant biotransformation.

The Metabolic Pathway of Amphetamine to p-Hydroxyamphetamine

The primary metabolic pathway for amphetamine in humans involves the aromatic hydroxylation of the phenyl ring at the para position to form p-hydroxyamphetamine. This reaction is primarily catalyzed by the cytochrome P450 enzyme, CYP2D6, which is predominantly found in the liver.

The formation of p-hydroxyamphetamine is a crucial step in the detoxification and elimination of amphetamine from the body. Following its formation, p-hydroxyamphetamine can undergo further metabolism. One significant subsequent pathway is β -hydroxylation by the enzyme dopamine β -hydroxylase (DBH) to form p-hydroxynorephedrine. Both p-hydroxyamphetamine and p-hydroxynorephedrine can also be conjugated with glucuronic acid or sulfate to facilitate their excretion in the urine.

Below is a diagram illustrating the core metabolic pathway:



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Metabolic conversion of amphetamine.

Quantitative Data on p-Hydroxyamphetamine Formation

The formation and excretion of p-hydroxyamphetamine can vary significantly between species and even among individuals due to genetic polymorphisms in the CYP2D6 enzyme. The following tables summarize key quantitative findings from various studies.



Table 1: Urinary Excretion of Amphetamine and Metabolites in Humans (Single Oral Dose)

Compound	Percentage of Dose Excreted in 24 hours
Unchanged Amphetamine	~30%
p-Hydroxyamphetamine	~3%
Benzoic Acid (from side-chain oxidation)	~21%

Data adapted from early studies on human subjects.[7]

Table 2: Comparative Metabolism of Amphetamine in Different Species (% of Dose in 24h Urine)

Species	Unchanged Amphetamine	p- Hydroxyamphetami ne	Benzoic Acid & Conjugates
Human	30%	3%	21%
Rat	13%	60% (conjugated)	-
Guinea Pig	22%	-	62%
Mouse	33%	14%	31%
Rabbit	4%	6%	25%

This table highlights the significant inter-species variation in amphetamine metabolism.[7]

Table 3: Serum Concentrations of Amphetamine and Metabolites in Forensic Cases

Analyte	Maximum Concentration (ng/mL)	Median Concentration (ng/mL)
(R)-4-hydroxyamphetamine	7.7	1.2
(S)-4-hydroxyamphetamine	2.8	0.8



Data from a 2021 study on forensic serum samples, showcasing typical concentrations found in real-world scenarios.[8]

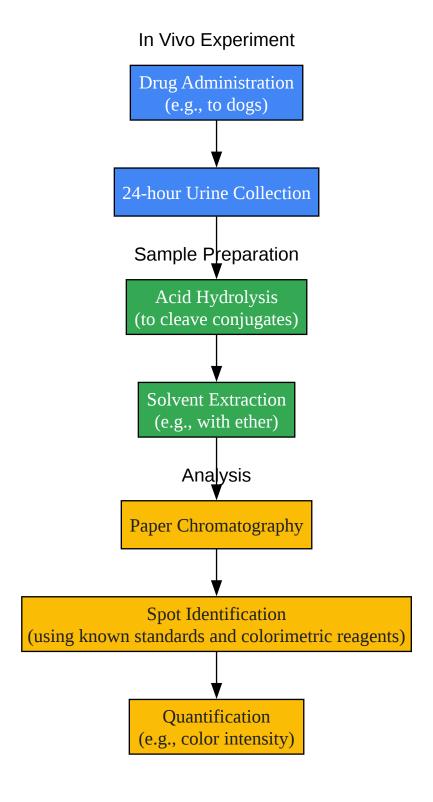
Experimental Protocols

The methodologies for studying amphetamine metabolism have evolved significantly since the 1950s.

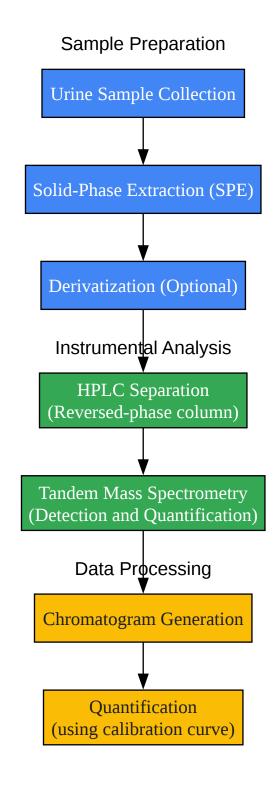
Historical Experimental Protocol (circa 1950s)

The seminal work by Axelrod relied on techniques that were state-of-the-art for the era. A general workflow from these early studies is outlined below.









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